molecular formula C14H18N4OS B2552914 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide CAS No. 1207054-06-5

4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B2552914
CAS No.: 1207054-06-5
M. Wt: 290.39
InChI Key: UJPDBYKSUAZFKY-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H18N4OS and its molecular weight is 290.39. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Researchers have developed methods for synthesizing hybrid molecules containing various pharmacophoric units, including thiazole nuclei, through microwave-assisted synthesis. These compounds demonstrate a range of biological activities, including antimicrobial, antiurease, and antilipase activities, showcasing the versatility of thiazole-containing compounds in drug discovery (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Heterocyclic Synthesis

Another study explored the synthesis of heterocyclic compounds from benzothiazole derivatives, demonstrating their reactivity towards various nitrogen nucleophiles. This research contributes to the development of new molecules with potential pharmacological applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity of Pyridine Derivatives

Further research into the synthesis of pyridine derivatives incorporating benzothiazole units has unveiled their antimicrobial potential. These studies highlight the structural versatility and biological relevance of benzothiazole derivatives in designing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Prokinetic Agent Derivatives

The synthesis and evaluation of Cinitapride related benzimidazole derivatives, related to your compound of interest by their core structural motifs, have been explored for their anti-ulcerative properties, illustrating the broad therapeutic potential of these chemical frameworks (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).

Antibacterial Piperazine Derivatives

A study on 4-phenylpiperazine derivatives, which share a core structural similarity with your compound of interest, showed significant antibacterial activity, especially against anaerobic bacteria. This research underscores the antimicrobial potential of piperazine and thiazole derivatives (Pancechowska-Ksepko, Spalińska, Foks, Kędzia, Wierzbowska, Kwapisz, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2008).

Future Directions

Benzothiazole derivatives have been attracting considerable interest over the past few years in the field of optoelectronic devices . They have also been used as fluorescent probes for anions and as bioactive molecules in living cells . Therefore, the future directions for “4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide” could involve further exploration of these applications.

Biochemical Analysis

Biochemical Properties

4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase and monoamine oxidase B, which are involved in neurotransmitter regulation . The nature of these interactions often involves inhibition, where this compound binds to the active sites of these enzymes, thereby preventing their normal function . Additionally, this compound has been observed to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in inflammatory responses and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in the observed biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The transport and distribution of this compound are key factors in determining its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . The localization of this compound within these organelles can affect its activity and function, further contributing to its overall biochemical and cellular effects .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-2-15-13(19)17-7-9-18(10-8-17)14-16-11-5-3-4-6-12(11)20-14/h3-6H,2,7-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPDBYKSUAZFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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